molecular formula C19H27ClN4O4S B12692001 1-Piperidinepropanamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride CAS No. 154663-21-5

1-Piperidinepropanamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride

Cat. No.: B12692001
CAS No.: 154663-21-5
M. Wt: 443.0 g/mol
InChI Key: KKAQQIKPLQEWNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Piperidinepropanamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring, a thiadiazole ring, and a trimethoxyphenyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinepropanamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride typically involves multiple steps:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through a substitution reaction, often using a halogenated precursor and a base.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then attached to the thiadiazole ring through an amide bond formation.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Piperidinepropanamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and bases (NaOH, KOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

1-Piperidinepropanamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Piperidinepropanamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperidinepropanamide, 4-(4-chlorophenyl)-4-hydroxy-N-(3,4,5-trimethoxyphenyl)-, hydrochloride
  • 1-Piperidinepropanamide, 4-(4-methoxyphenyl)-4-hydroxy-N-(3,4,5-trimethoxyphenyl)-, hydrochloride

Uniqueness

1-Piperidinepropanamide, N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

154663-21-5

Molecular Formula

C19H27ClN4O4S

Molecular Weight

443.0 g/mol

IUPAC Name

3-piperidin-1-yl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide;hydrochloride

InChI

InChI=1S/C19H26N4O4S.ClH/c1-25-14-11-13(12-15(26-2)17(14)27-3)18-21-22-19(28-18)20-16(24)7-10-23-8-5-4-6-9-23;/h11-12H,4-10H2,1-3H3,(H,20,22,24);1H

InChI Key

KKAQQIKPLQEWNL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(S2)NC(=O)CCN3CCCCC3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.